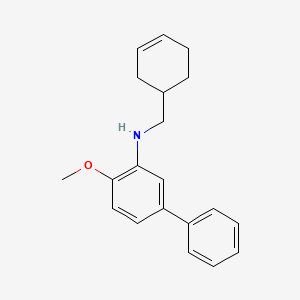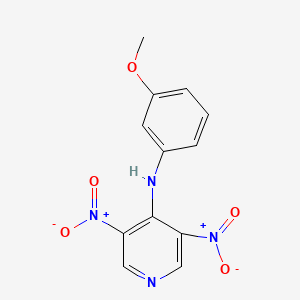![molecular formula C13H14N2O2S B5206816 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5206816.png)
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a thioacetamide derivative of quinoline, which possesses several unique properties that make it an ideal candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the disruption of cellular processes. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to interfere with the cell cycle and DNA replication.
Biochemical and Physiological Effects:
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its high potency and selectivity. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have a low toxicity profile, making it a safe and effective tool for studying biological processes. However, one of the limitations of using 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the use of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide in scientific research. One potential application is in the development of new cancer treatments, as 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have potent antitumor activity. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide may have therapeutic applications in other diseases, such as inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide involves the reaction of 8-methoxy-4-methyl-2-quinoline thiol with acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide. The yield of the synthesis process is relatively high, with up to 80% of the starting material being converted into 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide.
Applications De Recherche Scientifique
2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been used in various scientific research applications, including the development of new drugs and the study of biological processes. 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been shown to have potent antitumor activity, making it a promising candidate for the development of new cancer treatments. Additionally, 2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide has been used as a tool to study the role of thioacetamide derivatives in biological processes, such as protein folding and enzyme activity.
Propriétés
IUPAC Name |
2-(8-methoxy-4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-6-12(18-7-11(14)16)15-13-9(8)4-3-5-10(13)17-2/h3-6H,7H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUJVERZHXGVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Methoxy-4-methylquinolin-2-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5206748.png)
![2-amino-7-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5206755.png)

![1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole](/img/structure/B5206769.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4-morpholinyl)propanamide](/img/structure/B5206774.png)

![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5206795.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)
![5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206809.png)
![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)